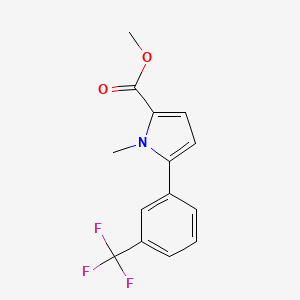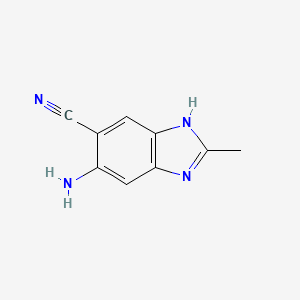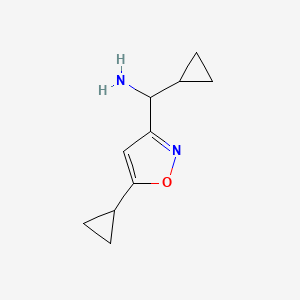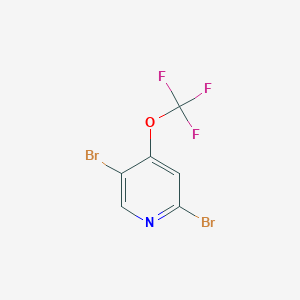![molecular formula C18H22N3NaO3S B14802001 sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining.
準備方法
Synthetic Routes and Reaction Conditions
Rabeprazole Sodium is synthesized through a multi-step process. The key steps involve the oxidation of 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio]-1H-benzimidazole to form the sulfoxide, which is then converted to its sodium salt form . The oxidation can be achieved using various oxidizing agents such as m-chloroperbenzoic acid, peroxoborate salts, or N-halosuccinimides .
Industrial Production Methods
In industrial settings, the synthesis of Rabeprazole Sodium involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process typically includes the following steps:
Oxidation: The thioether precursor is oxidized to the sulfoxide using an oxidizing agent.
Neutralization: The resulting sulfoxide is neutralized with sodium hydroxide to form the sodium salt.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain highly pure Rabeprazole Sodium.
化学反応の分析
Types of Reactions
Rabeprazole Sodium undergoes several types of chemical reactions, including:
Oxidation: Conversion of the thioether to sulfoxide.
Reduction: Potential reduction of the sulfoxide back to the thioether under specific conditions.
Substitution: Possible substitution reactions at the pyridine ring or benzimidazole moiety.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, peroxoborate salts, N-halosuccinimides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Sulfoxide: The primary product formed during the oxidation of the thioether precursor.
科学的研究の応用
Rabeprazole Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Medicine: Widely used in clinical settings to manage acid-related disorders and improve patient outcomes.
Industry: Employed in the pharmaceutical industry for the production of anti-ulcer medications.
作用機序
. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in stomach acid levels. The compound binds covalently to cysteine residues on the proton pump, rendering it inactive and thereby reducing acid secretion .
類似化合物との比較
Rabeprazole Sodium is part of the proton pump inhibitor class of drugs, which includes other compounds such as omeprazole, lansoprazole, and esomeprazole . Compared to these similar compounds, Rabeprazole Sodium has a faster onset of action and a longer duration of effect, making it particularly effective for rapid symptom relief and sustained acid suppression .
List of Similar Compounds
- Omeprazole
- Lansoprazole
- Esomeprazole
- Pantoprazole
- Dexlansoprazole
Rabeprazole Sodium’s unique chemical structure and pharmacokinetic properties contribute to its distinct advantages in treating acid-related disorders .
特性
分子式 |
C18H22N3NaO3S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide |
InChI |
InChI=1S/C18H22N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9,18,20H,5,10-12H2,1-2H3;/q-1;+1 |
InChIキー |
TTWOKBVPPYBFRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1CS(=O)C2NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)

![N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801930.png)
![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)
![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)
![Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14801966.png)





![(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
